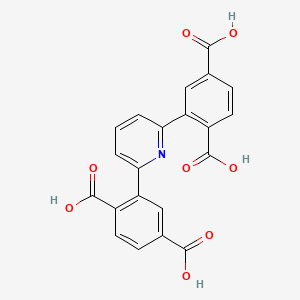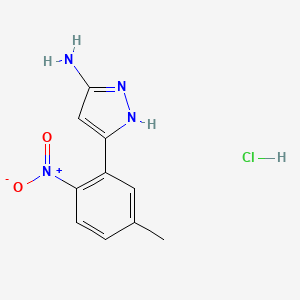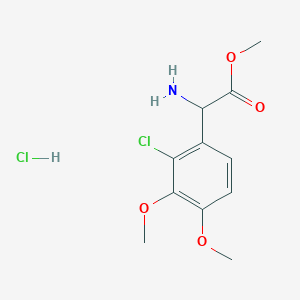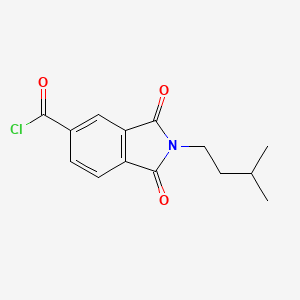![molecular formula C15H6Cl2N2O2 B13702614 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)
7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione is an organic compound with a complex structure, consisting of a 7,9-dichloroindolo ring fused to a quinazoline ring with dione groups at the 6 and 12 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione typically involves the oxidation of isatin and its 5-substituted analogs using potassium permanganate in anhydrous acetonitrile. This method yields indolo[2,1-b]quinazoline-6,12-dione and its derivatives . Another approach involves the oxidative coupling of 5,7-dichloroisatin with isatin under similar conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinazoline ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Halogenation reagents such as chlorine or bromine.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, it may inhibit certain enzymes or proteins involved in critical biological pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione): A natural product with similar structural features but lacking the dichloro substitution.
2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione: A derivative with methyl groups instead of chlorine atoms.
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione: A brominated analog of the compound
Uniqueness: 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific dichloro substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C15H6Cl2N2O2 |
|---|---|
Peso molecular |
317.1 g/mol |
Nombre IUPAC |
7,9-dichloroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H6Cl2N2O2/c16-7-5-9(17)12-11(6-7)19-14(13(12)20)18-10-4-2-1-3-8(10)15(19)21/h1-6H |
Clave InChI |
WDIWBJWPIVJQNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N3C4=C(C(=CC(=C4)Cl)Cl)C(=O)C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)



sulfane](/img/structure/B13702601.png)





![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
![3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13702629.png)
